Product packaging for 1-(3-Aminopyrrolidin-1-yl)propan-1-one(Cat. No.:CAS No. 833483-46-8)

1-(3-Aminopyrrolidin-1-yl)propan-1-one

Cat. No.: B1524016
CAS No.: 833483-46-8
M. Wt: 142.2 g/mol
InChI Key: KDDFKAWLZGLKKF-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)propan-1-one (CAS: 856860-18-9; synonyms: SureCN5744811, CTK3D2688) is a heterocyclic ketone featuring a pyrrolidine ring substituted with an amine group at the 3-position and a propan-1-one backbone . Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol. The compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the design of bioactive molecules such as antimicrobial agents and Mannich base derivatives .

Key structural attributes include:

  • A rigid pyrrolidine ring, which enhances metabolic stability.
  • A primary amine group at the 3-position, enabling hydrogen bonding and derivatization.
  • A ketone group, facilitating nucleophilic reactions or coordination with metal catalysts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B1524016 1-(3-Aminopyrrolidin-1-yl)propan-1-one CAS No. 833483-46-8

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDFKAWLZGLKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90708189
Record name 1-(3-Aminopyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833483-46-8
Record name 1-(3-Amino-1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=833483-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Aminopyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Aminopyrrolidine Acylation

A common and straightforward method to prepare 1-(3-aminopyrrolidin-1-yl)propan-1-one involves the nucleophilic substitution reaction between 3-aminopyrrolidine and a suitable acyl chloride derivative of propanone, such as propanoyl chloride or β-bromopropanone derivatives. The reaction typically proceeds as follows:

  • Reagents: 3-Aminopyrrolidine and propanoyl chloride or β-bromopropanone.
  • Solvent: Dichloromethane or tetrahydrofuran (THF).
  • Base: Triethylamine or other organic bases to neutralize the generated HCl.
  • Temperature: Generally room temperature to slightly below (0 to 25°C).
  • Reaction Time: Several hours to overnight.

This method yields the target compound via nucleophilic acyl substitution on the acyl chloride by the amino group of 3-aminopyrrolidine, forming the amide bond.

Multi-Step Synthesis via Protected Intermediates

In more complex synthetic schemes, especially when stereochemical control is required, the 3-aminopyrrolidine moiety is introduced as a protected derivative, such as a Boc (tert-butoxycarbonyl) protected amine. The general steps include:

  • Protection of the amino group on pyrrolidine to prevent side reactions.
  • Formation of a ketone or ester intermediate (e.g., methyl ester of a β-keto acid).
  • Nucleophilic addition of the aminopyrrolidine derivative to the keto or ester intermediate.
  • Deprotection under acidic or basic conditions to yield the free amine.

Microwave-assisted reactions under basic conditions have been reported to improve reaction rates and yields in such syntheses.

Nucleophilic Aromatic Substitution and Amidation

In advanced synthetic routes for derivatives related to this compound, nucleophilic aromatic substitution is used to attach the aminopyrrolidine moiety to aromatic or heteroaromatic ketones, followed by amidation with carboxylic acids or acid chlorides to form the final product. These methods often involve:

  • Use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).
  • Bases like triethylamine.
  • Solvents such as N,N-dimethylformamide (DMF).
  • Purification by silica gel chromatography.

Industrial Production Considerations

Industrial-scale synthesis of this compound generally adapts the laboratory methods with optimizations for scale, yield, and purity:

  • Continuous Flow Reactors: These are employed to maintain consistent reaction conditions and improve reproducibility.
  • Purification: Recrystallization and chromatographic techniques are used to achieve high purity.
  • Reaction Optimization: Parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned for maximal yield.
  • Safety and Environmental Controls: Handling of acyl chlorides and amines requires appropriate safety protocols and waste management.

Comparative Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Direct Acylation of 3-Aminopyrrolidine 3-Aminopyrrolidine, Propanoyl chloride Room temp, dichloromethane, triethylamine Simple, direct, good yield Possible side reactions, requires dry conditions
Multi-Step with Boc-Protected Amines Boc-protected aminopyrrolidine, β-keto esters Microwave-assisted, basic conditions Better stereochemical control More steps, requires protection/deprotection
Nucleophilic Aromatic Substitution + Amidation Aminopyrrolidine derivatives, acid chlorides, coupling reagents DMF solvent, room temp, triethylamine Enables complex derivatives More complex, costly reagents

Research Findings and Notes

  • The direct acylation method is widely used due to its simplicity and efficiency for producing this compound and related compounds.
  • Microwave-assisted synthesis under basic conditions can significantly reduce reaction times and improve yields in multi-step syntheses involving protected intermediates.
  • Industrial processes favor continuous flow techniques to ensure consistent product quality and scalability.
  • Purification methods such as silica gel chromatography and recrystallization are critical to obtain the compound with high purity for pharmaceutical applications.
  • Detailed mechanistic studies indicate that the nucleophilicity of the 3-aminopyrrolidine nitrogen is a key factor influencing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Aminopyrrolidin-1-yl)propan-1-one has been explored for its role as a pharmacophore in drug development, particularly as a precursor for synthesizing various bioactive compounds. It has been noted for its potential anti-inflammatory properties, especially when modified to create derivatives that exhibit enhanced activity compared to standard treatments like Diclofenac .

Case Study: Anti-inflammatory Activity

A study highlighted the synthesis of derivatives from this compound, which were evaluated for their anti-inflammatory effects using the Bovine Serum Albumin (BSA) denaturation technique. The results indicated that certain derivatives displayed promising anti-inflammatory activity, making them candidates for further development in treating inflammatory diseases .

Biological Research Applications

The compound is also used in biological research as a tool to investigate the mechanisms of various diseases. Its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways has been particularly noted. PI3K is crucial in many cellular processes, including growth and metabolism, making its inhibitors valuable in cancer research and treatment strategies .

Case Study: PI3K Inhibition

Research has demonstrated that derivatives of this compound can serve as effective inhibitors of the PI3K-delta isoform. This inhibition is relevant in the context of developing therapies for cancers that exhibit aberrant PI3K signaling pathways .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important intermediate. It can be utilized to synthesize more complex molecules through various chemical reactions, including amination and cyclization processes. Its versatility allows chemists to modify its structure to create compounds with specific biological activities.

Synthesis Pathways

The following table summarizes some synthetic routes involving this compound:

Synthetic Route Description
Amination Reactions Used to introduce amino groups into various substrates.
Cyclization Processes Forms cyclic compounds that may exhibit unique properties.
Alkylation/Aroylation Modifies the compound to enhance biological activity.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(3-aminopyrrolidin-1-yl)propan-1-one are best contextualized against related compounds (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
This compound C₇H₁₂N₂O 140.18 3-Aminopyrrolidine, propan-1-one Antimicrobial intermediate
1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one C₁₃H₁₈N₂O 218.29 3-Aminopyrrolidine, phenylpropanone Antitubercular research
1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one C₁₃H₁₆N₄O 244.29 Benzimidazole, dimethylamino group Antitubercular activity
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one C₁₄H₁₃NO₂ 227.26 Hydroxyphenyl, pyridinyl Flavoring agent (genotoxicity concerns)
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one C₂₂H₂₇NO 329.46 Dihydroisoquinoline, ibuprofen hybrid Anti-inflammatory potential
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one C₇H₁₄N₂O₂ 158.20 3-Hydroxypyrrolidine, propanone Synthetic intermediate

Structural and Reactivity Differences

  • Heterocyclic Modifications: Replacement of pyrrolidine with piperidine (e.g., 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one ) increases steric bulk, reducing reactivity but enhancing lipophilicity. Benzimidazole derivatives (e.g., 1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one ) exhibit aromaticity, improving π-π stacking interactions in drug-receptor binding.
  • Functional Group Variations: Hydroxyphenyl substituents (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one ) introduce phenolic acidity, increasing solubility but raising genotoxicity risks. Phenylpropanone derivatives (e.g., 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one ) enhance hydrophobic interactions, favoring CNS permeability.

Biological Activity

1-(3-Aminopyrrolidin-1-yl)propan-1-one, a compound with a molecular formula of C7_7H14_{14}N2_2O, has garnered attention in various fields of research due to its potential biological activities and applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

The compound features a pyrrolidine ring and a propanone backbone, contributing to its unique structural and functional properties. Its structure can be represented as follows:

  • SMILES Notation : CCC(=O)N1CCC(C1)N
  • InChIKey : KDDFKAWLZGLKKF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It may act as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways. The precise molecular targets depend on the context of use, including potential applications in neurology and psychiatry.

1. Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological properties, particularly in the following areas:

  • Neurology : Investigated for its potential role in treating neurological disorders.
  • Psychiatry : Explored as a candidate for drug development aimed at psychiatric conditions.

2. Interaction with Biological Macromolecules

Studies have shown that this compound can interact with proteins and enzymes, suggesting its utility in binding studies and as a precursor for the synthesis of biologically active molecules.

Table 1: Summary of Biological Activity Studies

Study ReferenceFocusKey Findings
Antiviral ActivityIdentified as a potential inhibitor of viral proteases, showing IC50_{50} values as low as 130 nM against Zika virus.
Structure-Activity RelationshipInvestigated various derivatives to enhance biological activity; modifications improved inhibitory effects on viral replication.
Synthesis ApplicationsUsed as a building block for synthesizing complex organic molecules with potential therapeutic effects.

Chemical Reactions Involving this compound

This compound can undergo several chemical reactions that may impact its biological activity:

Types of Reactions

  • Oxidation : Can yield corresponding ketones or carboxylic acids.
  • Reduction : Can convert the ketone group into alcohols.
  • Substitution : The amino group can participate in nucleophilic substitution reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Aminopyrrolidin-1-yl)propan-1-one with high purity?

  • Methodological Answer : Synthesis typically involves functionalizing pyrrolidine derivatives through nucleophilic substitution or condensation reactions. For example, oxidation of pyrrolidine precursors using agents like hydrogen peroxide or potassium permanganate under controlled pH conditions can yield the desired product. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the compound from by-products. Validation of purity should employ HPLC coupled with mass spectrometry .

Q. How can researchers confirm the structural identity of this compound using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data and generate electron density maps. Validate the structure using tools like PLATON to check for crystallographic outliers (e.g., bond lengths, angles). Cross-validate with spectroscopic data (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR) to ensure consistency between crystallographic and solution-phase structures .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer : While toxicity data are limited, assume standard GHS Category 2/3 hazards. Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store the compound in a cool, dry environment away from oxidizers. Document all safety incidents using institutional chemical hygiene protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer : Discrepancies often arise from incomplete solvation models or neglected steric effects in simulations. Re-run DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for water) and compare to experimental kinetic studies (e.g., reaction rates under varying temperatures). Validate using advanced spectroscopic techniques like 2D NMR (e.g., NOESY for stereochemical confirmation) .

Q. What strategies are effective for analyzing the compound's pharmacokinetic properties in early-stage research?

  • Methodological Answer : Use in vitro assays to assess permeability (Caco-2 cell monolayers) and metabolic stability (human liver microsomes). Pair with molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes. For in vivo correlation, administer the compound to rodent models and quantify plasma levels via LC-MS/MS at timed intervals .

Q. How can the impact of substituent variations on biological activity be systematically evaluated?

  • Methodological Answer : Design a library of analogs with targeted substitutions (e.g., fluorine at the 3-position, methoxy at the 5-position). Test against relevant biological targets (e.g., enzyme inhibition assays) and correlate results with electronic descriptors (Hammett σ values) or steric parameters (Taft steric constants). Use multivariate statistical analysis (e.g., PCA) to identify dominant structure-activity relationships .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminopyrrolidin-1-yl)propan-1-one
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1-(3-Aminopyrrolidin-1-yl)propan-1-one

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